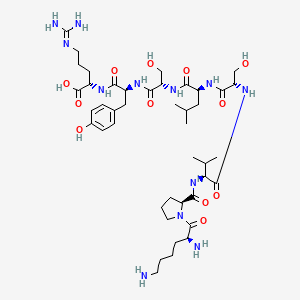
Kpvslsyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kpvslsyr is a synthetic peptide derived from the N-terminal sequence of the chemokine stromal cell-derived factor-1 (SDF-1). This compound is known for its ability to bind and activate the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV-1 infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kpvslsyr can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity .
Industrial Production Methods
The scalability of SPPS makes it suitable for industrial production of peptides like this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Kpvslsyr primarily undergoes binding and activation reactions with the CXCR4 receptor. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is centered around its interaction with biological targets .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotection agents (e.g., piperidine). The reaction conditions include standard SPPS protocols, with specific conditions optimized for each step to ensure high yield and purity .
Major Products Formed
The primary product of the synthesis is the this compound peptide itself. During its interaction with the CXCR4 receptor, it may induce conformational changes and downstream signaling events, but it does not form additional chemical products in the traditional sense .
Applications De Recherche Scientifique
Kpvslsyr has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide-receptor interactions and developing peptide-based drugs.
Biology: Investigated for its role in cell migration, immune response, and cancer metastasis.
Medicine: Explored as a potential therapeutic agent for targeting CXCR4 in cancer and HIV-1 infection.
Industry: Utilized in the development of peptide-based delivery systems and diagnostic tools.
Mécanisme D'action
Kpvslsyr exerts its effects by binding to the CXCR4 receptor, a G protein-coupled receptor. This binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which in turn trigger various cellular responses such as chemotaxis, cell survival, and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
SDF-1: The natural ligand for CXCR4, with a similar sequence and function.
IT1t: A small molecule antagonist of CXCR4.
Uniqueness
Kpvslsyr is unique in its ability to mimic the N-terminal sequence of SDF-1, allowing it to specifically bind and activate CXCR4. Unlike small molecule antagonists like IT1t and cyclic peptides like CVX15, this compound functions as an agonist, promoting receptor activation rather than inhibition .
Propriétés
Numéro CAS |
214402-72-9 |
|---|---|
Formule moléculaire |
C43H72N12O12 |
Poids moléculaire |
949.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H72N12O12/c1-23(2)19-29(50-38(62)32(22-57)53-40(64)34(24(3)4)54-39(63)33-11-8-18-55(33)41(65)27(45)9-5-6-16-44)35(59)52-31(21-56)37(61)51-30(20-25-12-14-26(58)15-13-25)36(60)49-28(42(66)67)10-7-17-48-43(46)47/h12-15,23-24,27-34,56-58H,5-11,16-22,44-45H2,1-4H3,(H,49,60)(H,50,62)(H,51,61)(H,52,59)(H,53,64)(H,54,63)(H,66,67)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
DYWZTLYKMVSMFH-LGYYRGKSSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


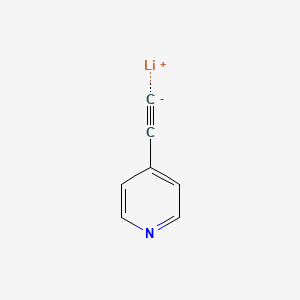

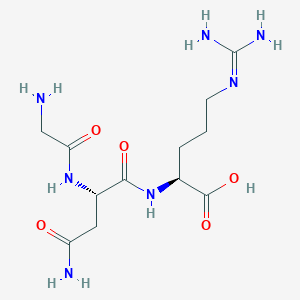
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
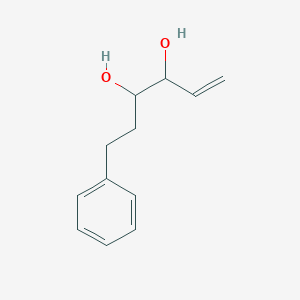
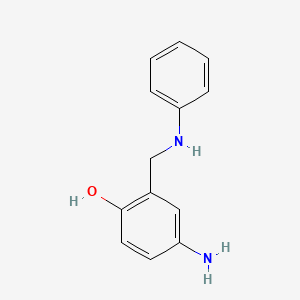
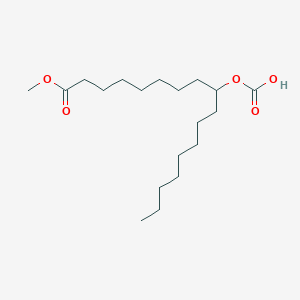
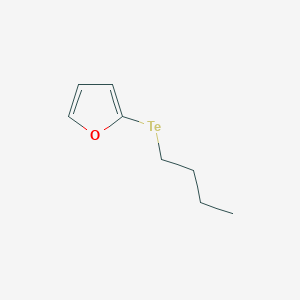
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
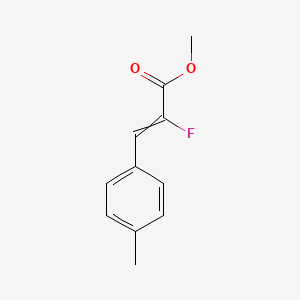
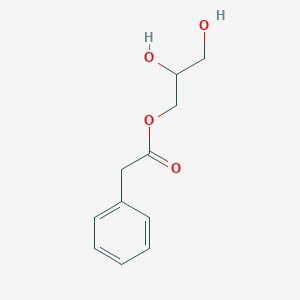

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
